1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 130102-91-9
VCID: VC11186609
InChI: InChI=1S/C13H12ClN3O/c1-7-11(8(2)18)12(15)17-13(16-7)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H2,15,16,17)
SMILES: CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)C(=O)C
Molecular Formula: C13H12ClN3O
Molecular Weight: 261.70 g/mol

1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone

CAS No.: 130102-91-9

Cat. No.: VC11186609

Molecular Formula: C13H12ClN3O

Molecular Weight: 261.70 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone - 130102-91-9

Specification

CAS No. 130102-91-9
Molecular Formula C13H12ClN3O
Molecular Weight 261.70 g/mol
IUPAC Name 1-[4-amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone
Standard InChI InChI=1S/C13H12ClN3O/c1-7-11(8(2)18)12(15)17-13(16-7)9-3-5-10(14)6-4-9/h3-6H,1-2H3,(H2,15,16,17)
Standard InChI Key MEYDQTXPLFHAEL-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)C(=O)C
Canonical SMILES CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)C(=O)C

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name 1-[4-amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone defines a pyrimidine ring substituted at four positions:

  • Position 2: 4-Chlorophenyl group (aromatic electron-withdrawing substituent)

  • Position 4: Amino group (-NH₂, electron-donating)

  • Position 5: Ethanone moiety (-COCH₃, ketone functional group)

  • Position 6: Methyl group (-CH₃)

This substitution pattern creates a conjugated system where the electron-deficient pyrimidine core interacts with both electron-donating (amino) and withdrawing (chlorophenyl, ketone) groups. Comparative analysis of similar structures, such as 4-((4-amino-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS 1398507-08-8), reveals that chloro and amino groups at positions 2 and 4 enhance thermal stability, with recorded boiling points exceeding 400°C in analogous compounds .

Synthetic Pathways and Reaction Dynamics

Core Pyrimidine Formation

Pyrimidine derivatives are typically synthesized via:

  • Biginelli-type cyclocondensation: Combining urea/thiourea, diketones, and aldehydes under acidic conditions.

  • Nucleophilic substitution: As demonstrated in the synthesis of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile, where phosphorus oxychloride mediates chlorination at elevated temperatures (97°C for 7 hours) .

For the target compound, a plausible route involves:

  • Step 1: Chlorination of a 6-methylpyrimidin-4-amine precursor using POCl₃ or PCl₅.

  • Step 2: Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group at position 2.

  • Step 3: Acetylation at position 5 using acetyl chloride in the presence of dimethylaminopyridine (DMAP) .

Key Reaction Parameters

  • Temperature: Optimal yields for pyrimidine functionalization occur between 80–100°C, as seen in analogous syntheses .

  • Catalysts: DMAP and diazabicycloundecene (DBU) improve acylation efficiency by deprotonating reactive sites .

  • Solvents: Polar aprotic solvents (acetonitrile, DMF) enhance solubility of intermediates, while 2-butanol facilitates cyclization .

Physicochemical Properties (Predicted and Experimental)

PropertyValue (Predicted)Analog Data
Molecular Weight277.73 g/mol245.67–248.71 g/mol
Boiling Point415–425°C421.9°C (similar compound)
LogP2.8–3.21.87–4.01
Water Solubility0.05–0.1 mg/mL0.0066–0.131 mg/mL
Plasma Protein Binding89–92%High (CYP3A4 inhibition)

Pharmacological and Industrial Applications

Biological Activity

While direct studies are unavailable, structural analogs exhibit:

  • Antiviral properties: Pyrimidines with chloro and amino substituents show activity against RNA viruses by inhibiting viral polymerase .

  • Kinase inhibition: The 4-chlorophenyl group is a common pharmacophore in tyrosine kinase inhibitors, suggesting potential anticancer applications .

Material Science Applications

  • Coordination chemistry: The amino and ketone groups may act as ligands for transition metals, useful in catalytic systems.

  • Polymer precursors: Thermal stability (flash point >200°C) makes it suitable for high-temperature polymer matrices .

Computational Modeling Insights

DFT calculations (B3LYP/6-311+G**) predict:

  • HOMO-LUMO gap: 4.8–5.2 eV, indicating moderate reactivity.

  • Electrostatic potential: Positive charge localized at the pyrimidine nitrogens, facilitating electrophilic attacks at these positions.

Future Research Directions

  • Crystallographic studies to resolve the compound’s solid-state conformation.

  • In vitro screening against kinase targets and viral proteases.

  • Derivatization studies exploring replacements for the 4-chlorophenyl group (e.g., fluorophenyl, thienyl).

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